molecular formula C27H33FN6O9 B12383810 hERG-IN-1

hERG-IN-1

Cat. No.: B12383810
M. Wt: 604.6 g/mol
InChI Key: RVYNLFPLCZVVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of high-level hERG-expressing HEK293 cells, which are prepared by nitrogen cavitation and high-speed centrifugation .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: hERG-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

hERG-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of potassium channels and to develop new compounds with similar properties.

    Biology: Helps in understanding the role of hERG channels in various physiological processes, including cardiac repolarization and neuronal activity.

    Medicine: Investigated for its potential therapeutic applications in treating arrhythmias and other cardiac conditions.

    Industry: Used in drug discovery and development to screen for potential cardiotoxicity of new compounds

Mechanism of Action

hERG-IN-1 exerts its effects by binding to the hERG potassium channel, thereby inhibiting its function. This inhibition leads to a reduction in potassium efflux during cellular repolarization, resulting in prolonged action potential duration and QT interval prolongation. The molecular targets involved include the voltage-gated potassium channel family, specifically the alpha subunit encoded by the human ether-à-go-go-related gene .

Comparison with Similar Compounds

    Sotalol: A beta-blocker with hERG inhibitory properties.

    Dofetilide: A class III antiarrhythmic agent that blocks hERG channels.

    Astemizole: An antihistamine known for its hERG inhibitory effects.

Uniqueness of hERG-IN-1: this compound is unique due to its specific binding affinity and inhibitory potency towards the hERG potassium channel. Unlike some other compounds, it exhibits a dual action by facilitating voltage-dependent activation of the hERG channel, which may reduce the proarrhythmic potential .

Properties

Molecular Formula

C27H33FN6O9

Molecular Weight

604.6 g/mol

IUPAC Name

6-[5-[2-[[6-[(1-aminocyclopropyl)methoxy]-4-fluoro-2,3-dihydro-1H-inden-2-yl]methylamino]ethyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one;formic acid

InChI

InChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3)

InChI Key

RVYNLFPLCZVVON-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O

Origin of Product

United States

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